5-(4-Acetylphenyl)-2-methylphenol
Description
5-(4-Acetylphenyl)-2-methylphenol is a phenolic compound featuring a 2-methylphenol core substituted with a 4-acetylphenyl group at the 5-position. The acetyl group at the para position of the phenyl ring and the methyl group at the ortho position of the phenol moiety are critical structural features that influence its physicochemical properties and interactions with biological targets .
Properties
IUPAC Name |
1-[4-(3-hydroxy-4-methylphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-4-14(9-15(10)17)13-7-5-12(6-8-13)11(2)16/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQLQCJPNNNPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683801 | |
| Record name | 1-(3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-32-2 | |
| Record name | 1-(3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylphenol (o-cresol) with 4-acetylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of 5-(4-Acetylphenyl)-2-methylphenol may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetylphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-(4-acetylphenyl)-2-methylquinone.
Reduction: Formation of 5-(4-hydroxyphenyl)-2-methylphenol or 5-(4-ethylphenyl)-2-methylphenol.
Substitution: Formation of halogenated derivatives such as 5-(4-acetylphenyl)-2-methyl-4-bromophenol.
Scientific Research Applications
5-(4-Acetylphenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenyl)-2-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The acetyl group may undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
5-(4-Acetylphenyl)furan-2-carbonyl Derivatives Example: Compound 26 (ONX-0914 analog) in retains proteasome inhibition activity comparable to ONX-0914, a known proteasome inhibitor.
2-Methylphenol (o-Cresol) Role: Found in lignin degradation products (), 2-methylphenol exhibits bactericidal and phytotoxic properties. Key Difference: The addition of the 4-acetylphenyl group in 5-(4-Acetylphenyl)-2-methylphenol introduces a bulky, electron-withdrawing substituent, likely reducing volatility compared to 2-methylphenol and enhancing interactions with hydrophobic enzyme pockets .
5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one () Structure: Features a cyclohexenone ring substituted with methylphenyl and phenyl groups.
Example 47 Compound () Structure: 5-(5-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)pyridin-2-yl)-2-methylphenol. Key Difference: The pyridinyl and cyclopropane-amine substituents introduce basic nitrogen atoms, contrasting with the acetylphenyl group’s neutrality in 5-(4-Acetylphenyl)-2-methylphenol. This difference may affect cellular uptake and target specificity .
Physicochemical Properties
| Property | 5-(4-Acetylphenyl)-2-methylphenol | 2-Methylphenol | 5-(4-Acetylphenyl)furan-2-carbonyl |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₄O₂ | C₇H₈O | C₁₃H₁₀O₃ (inferred) |
| Molecular Weight | ~234.27 g/mol | 108.14 g/mol | ~214.22 g/mol |
| Key Substituents | 4-Acetylphenyl, 2-methylphenol | 2-Methylphenol | 4-Acetylphenyl, furan-2-carbonyl |
| Polarity | Moderate (phenol + ketone) | Low | Moderate (carbonyl + furan) |
Structure-Activity Relationship (SAR) Insights
- Cap Position Modifications: highlights that bulky aromatic groups (e.g., biphenyl-4-carbonyl or 5-(4-acetylphenyl)furan-2-carbonyl) at the cap position enhance proteasome inhibition. The acetylphenyl group in 5-(4-Acetylphenyl)-2-methylphenol may similarly improve binding to proteasome active sites .
- Head Position: Methoxy or acetyl groups at the head position (e.g., 3-methoxyphenyl in ) increase potency. The 2-methylphenol moiety in the target compound could mimic this effect via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
